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Compound of Interest

Compound Name: LL320

Cat. No.: B12380919

These comprehensive application notes and protocols are intended for researchers, scientists,
and professionals in drug development utilizing the COLO-320 human colorectal
adenocarcinoma cell line. This document provides detailed methodologies for the successful
culture, maintenance, and cryopreservation of these cells, along with key data presented in a
clear, tabular format.

Cell Line Characteristics

The COLO-320 cell line, derived from a human colon adenocarcinoma, is a valuable model in
cancer research. A subline, COLO-320HSR, is noted for its amplification of the c-myc
oncogene, a key regulator of the cell cycle, apoptosis, and cellular transformation.[1] This
characteristic makes it particularly useful for studying oncogene-driven tumorigenesis. COLO-
320 cells exhibit an epithelial morphology and are known for their rapid growth.[1] They also
express markers typical of colorectal cancer, such as carcinoembryonic antigen (CEA) and
various cytokeratins.[1]

Experimental Protocols
Receiving and Thawing Cryopreserved Cells

Proper handling of cryopreserved cells upon receipt is critical for ensuring high viability.

o Storage: Upon arrival, immediately transfer the cryovial from the dry ice shipping container to
the vapor phase of a liquid nitrogen freezer (below -150°C) unless proceeding directly with
thawing.[1] Do not store vials at -80°C, as this will result in a loss of cell viability.[2]
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» Preparation: Before thawing, prepare a T25 cell culture flask containing 4 mL of pre-warmed
complete growth medium.

» Thawing: Quickly thaw the vial by immersing it in a 37°C water bath, gently agitating until
only a small ice crystal remains (approximately 40-60 seconds).[1] To avoid contamination,
do not fully submerge the vial.[2]

o Cell Transfer: Under sterile conditions in a laminar flow hood, disinfect the outside of the vial
with 70% ethanol. Carefully open the vial and transfer the entire contents to a 15 mL conical
tube containing 8 mL of pre-warmed complete growth medium.[1]

» Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells and
remove the cryoprotectant-containing supernatant.[1]

e Resuspension and Seeding: Gently discard the supernatant and resuspend the cell pellet in
10 mL of fresh, pre-warmed complete growth medium.[1] For adherent cells, it is
recommended to split the suspension between two T25 flasks to promote optimal growth.[1]

 Incubation: Place the flask(s) in a humidified incubator at 37°C with 5% CO2.[1]

o Medium Change: After 24 hours, replace the medium to remove any remaining
cryoprotectant and dead cells.

Subculturing Adherent COLO-320 Cells

COLO-320 cells should be subcultured when they reach approximately 80% confluence to
maintain logarithmic growth.

e Medium Removal: Carefully aspirate the culture medium from the flask.

e Washing: Wash the cell monolayer twice with a sterile phosphate-buffered saline (PBS)
solution to remove any residual serum that may inhibit enzymatic activity.[2]

o Dissociation: Add 1-2 mL of a 0.25% Trypsin-EDTA solution to the flask, ensuring the entire
cell monolayer is covered. Immediately decant the excess solution.[2]

 Incubation: Incubate the flask at 37°C for 2-10 minutes, or until the cells begin to detach.[2]
Gently tap the side of the flask to aid in detachment.
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» Neutralization: Add an equal volume of complete growth medium to the flask to neutralize the
trypsin.

o Cell Collection: Transfer the cell suspension to a sterile conical tube.
o Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.[2]

o Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh,
pre-warmed complete growth medium. Perform a cell count to determine the appropriate
seeding density for new flasks.

Cryopreservation of COLO-320 Cells

For long-term storage, cells should be frozen at a high concentration and in a cryoprotective
medium.

e Cell Preparation: Follow steps 1-7 of the subculturing protocol.

¢ Cell Counting: Resuspend the cell pellet in a small volume of complete growth medium and
perform a viable cell count.

o Centrifugation: Centrifuge the required number of cells at 300 x g for 3 minutes.[3]

e Resuspension in Freezing Medium: Resuspend the cell pellet in a cryopreservation solution
to a final concentration of 3-5 x 10”6 viable cells/mL.[2] A commonly used freezing medium
consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (DMSO).[2]

» Aliquoting: Transfer 1 mL aliquots of the cell suspension into sterile cryovials.

o Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store
them at -80°C overnight. This allows for a gradual temperature decrease of approximately
1°C per minute.

e Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid
nitrogen freezer for long-term storage.[3]

Quantitative Data Summary
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Parameter Value Reference
Thawing

Water Bath Temperature 37°C [1][2]
Thawing Time 40-60 seconds [1]
Centrifugation Speed 300xg [1]
Centrifugation Time 3 minutes [1]

Subculturing

Confluence for Passaging 80% [2]
Trypsin-EDTA Concentration 0.25% [2]
Incubation with Trypsin 2-10 minutes [2]
Centrifugation Speed 150 x g [2]
Centrifugation Time 5 minutes [2]
Cryopreservation

Cell Concentration 3-5 x 1076 cells/mL [2]
Freezing Medium (General) 90% Serum, 10% DMSO [2]
Centrifugation Speed 300xg [3]
Centrifugation Time 3 minutes [3]

Signaling Pathways and Experimental Workflows

COLO-320 cells are frequently used to investigate signaling pathways implicated in colorectal
cancer, including the Wnt/B-catenin, PI3K/Akt, and MAPK pathways.[1] The following diagram
illustrates a general experimental workflow for studying these pathways in COLO-320 cells.
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Caption: A generalized workflow for studying signaling pathways in COLO-320 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes & Protocols for COLO-320 Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380919#1320-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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